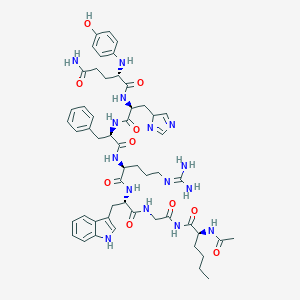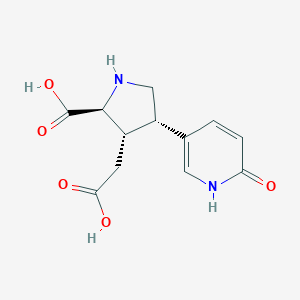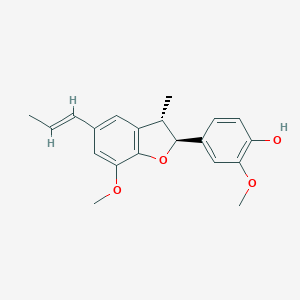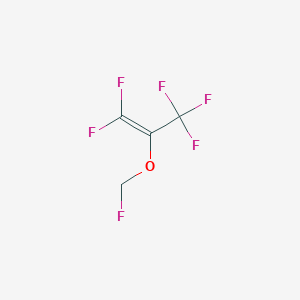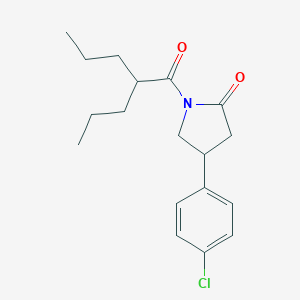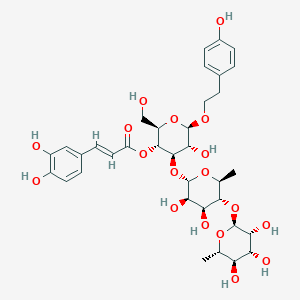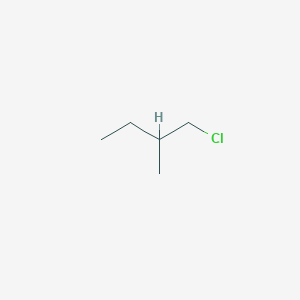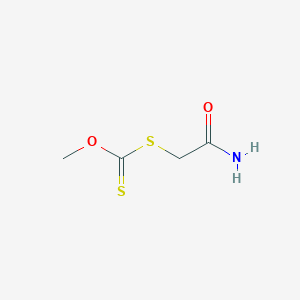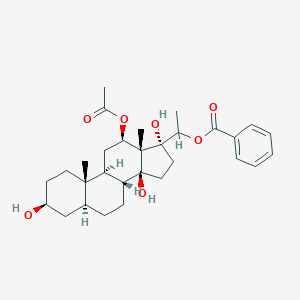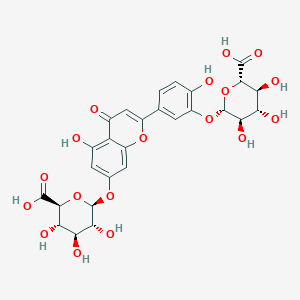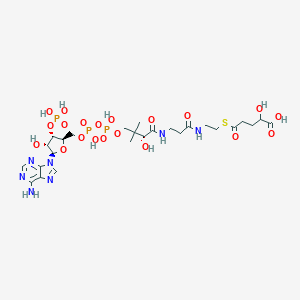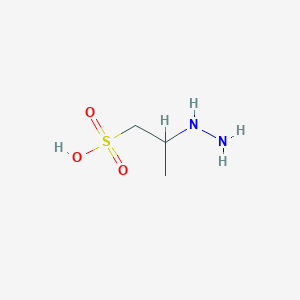
2-Hydrazinylpropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylpropane-1-sulfonic acid (HPS) is a sulfonic acid derivative that has gained significant attention in scientific research due to its unique properties. HPS is a water-soluble compound that is commonly used as a reducing agent and a stabilizer in the synthesis of nanoparticles. It is also used in the preparation of various bioconjugates and labeling of proteins.
Mécanisme D'action
2-Hydrazinylpropane-1-sulfonic acid acts as a reducing agent by donating electrons to the metal ions, resulting in the reduction of metal ions to their elemental form. The reaction mechanism involves the formation of a complex between 2-Hydrazinylpropane-1-sulfonic acid and metal ions, followed by the transfer of electrons from 2-Hydrazinylpropane-1-sulfonic acid to metal ions, resulting in the reduction of metal ions to their elemental form.
Effets Biochimiques Et Physiologiques
2-Hydrazinylpropane-1-sulfonic acid has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 2-Hydrazinylpropane-1-sulfonic acid has also been shown to exhibit neuroprotective effects and enhance the survival of neurons under oxidative stress conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydrazinylpropane-1-sulfonic acid is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. However, 2-Hydrazinylpropane-1-sulfonic acid has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. Also, 2-Hydrazinylpropane-1-sulfonic acid is sensitive to air and moisture, and its stability can be affected by the presence of impurities.
Orientations Futures
2-Hydrazinylpropane-1-sulfonic acid has a wide range of potential applications in various fields such as nanotechnology, biochemistry, and medicine. Some of the future directions for 2-Hydrazinylpropane-1-sulfonic acid research include:
1. Development of 2-Hydrazinylpropane-1-sulfonic acid-based nanomaterials with enhanced stability and properties for various applications.
2. Investigation of the mechanism of action of 2-Hydrazinylpropane-1-sulfonic acid and its derivatives in different biological systems.
3. Development of 2-Hydrazinylpropane-1-sulfonic acid-based bioconjugates and labeling strategies for various proteins and biomolecules.
4. Exploration of the potential of 2-Hydrazinylpropane-1-sulfonic acid as a therapeutic agent for various diseases.
Conclusion
In conclusion, 2-Hydrazinylpropane-1-sulfonic acid (2-Hydrazinylpropane-1-sulfonic acid) is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. It is a mild reducing agent and stabilizer, making it a popular choice for the synthesis of nanoparticles. 2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. 2-Hydrazinylpropane-1-sulfonic acid has potential applications in various fields, and further research is needed to explore its full potential.
Méthodes De Synthèse
2-Hydrazinylpropane-1-sulfonic acid can be synthesized by the reaction of 2-bromoethanesulfonic acid and hydrazine hydrate in the presence of a base. The reaction results in the formation of 2-Hydrazinylpropane-1-sulfonic acid and sodium bromide as a byproduct. The synthesis process is simple and can be carried out under mild conditions, making it a popular method for the preparation of 2-Hydrazinylpropane-1-sulfonic acid.
Applications De Recherche Scientifique
2-Hydrazinylpropane-1-sulfonic acid has been extensively used in scientific research due to its unique properties. It is a versatile compound that finds applications in various fields such as nanotechnology, biochemistry, and medicine. 2-Hydrazinylpropane-1-sulfonic acid is commonly used as a reducing agent in the synthesis of gold and silver nanoparticles. It acts as a mild reducing agent and stabilizer, preventing the aggregation of nanoparticles and enhancing their stability.
2-Hydrazinylpropane-1-sulfonic acid is also used in the preparation of bioconjugates and labeling of proteins. It reacts with primary amines in proteins to form stable hydrazones, which can be used for protein labeling and detection. 2-Hydrazinylpropane-1-sulfonic acid has also been used as a reducing agent in the synthesis of graphene oxide and its derivatives.
Propriétés
Numéro CAS |
132009-74-6 |
|---|---|
Nom du produit |
2-Hydrazinylpropane-1-sulfonic acid |
Formule moléculaire |
C3H10N2O3S |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
2-hydrazinylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H10N2O3S/c1-3(5-4)2-9(6,7)8/h3,5H,2,4H2,1H3,(H,6,7,8) |
Clé InChI |
JOCUWBUSFLPREO-UHFFFAOYSA-N |
SMILES isomérique |
CC(CS(=O)(=O)[O-])N[NH3+] |
SMILES |
CC(CS(=O)(=O)O)NN |
SMILES canonique |
CC(CS(=O)(=O)[O-])N[NH3+] |
Synonymes |
1-Propanesulfonic acid, 2-hydrazino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



